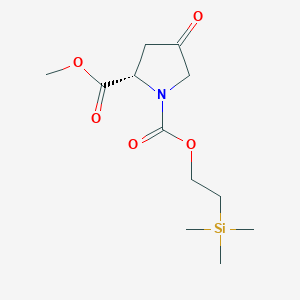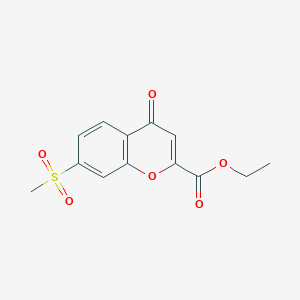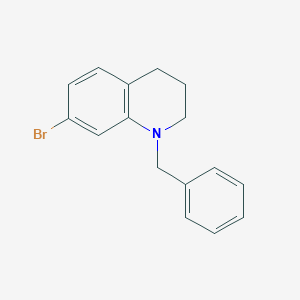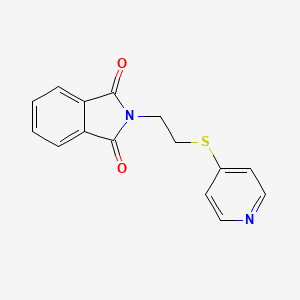
3-amino-3-(4-fluorophenyl)acrylonitrile
Descripción general
Descripción
3-amino-3-(4-fluorophenyl)acrylonitrile is an organic compound with the molecular formula C9H7FN2. It is a derivative of acrylonitrile, featuring an amino group and a fluorophenyl group attached to the acrylonitrile backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-(4-fluorophenyl)acrylonitrile typically involves the reaction of 4-fluorobenzonitrile with acetonitrile in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out in a solvent like toluene or isopropyl ether, and the temperature is controlled between 10°C and 30°C. After the reaction is complete, the product is isolated through extraction and purification steps .
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, and advanced purification techniques are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
3-amino-3-(4-fluorophenyl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino and fluorophenyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-amino-3-(4-fluorophenyl)acrylonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-amino-3-(4-fluorophenyl)acrylonitrile involves its interaction with specific molecular targets. The amino and fluorophenyl groups allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3-amino-3-(2,3,4-trifluorophenyl)acrylonitrile
- 3-amino-3-(3-bromo-4-fluorophenyl)acrylonitrile
Uniqueness
3-amino-3-(4-fluorophenyl)acrylonitrile is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and chemical properties compared to its analogs .
Propiedades
Fórmula molecular |
C9H7FN2 |
|---|---|
Peso molecular |
162.16 g/mol |
Nombre IUPAC |
3-amino-3-(4-fluorophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C9H7FN2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-5H,12H2 |
Clave InChI |
ORPYPQORYFJOFC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=CC#N)N)F |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8510816.png)




![Benzoic acid,4-[(4-aminophenyl)thio]-3-(aminosulfonyl)-5-[(cyclopropylmethyl)amino]-](/img/structure/B8510837.png)





